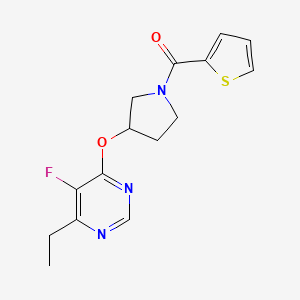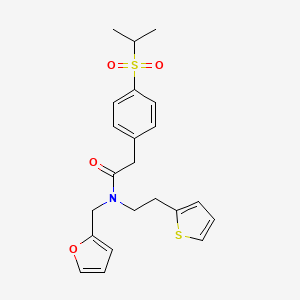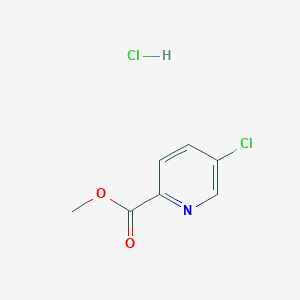
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-quinoxalin-2-ylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-quinoxalin-2-ylpiperidine-4-carboxamide” is a complex organic molecule. It contains a benzodioxin ring, a quinoxalin ring, and a piperidine ring, all of which are common structures in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the amide group could participate in hydrolysis reactions, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and stability, are influenced by its molecular structure. For instance, the presence of polar functional groups can increase solubility in polar solvents .科学的研究の応用
Pharmacokinetics and Tissue Distribution
A study by Kim et al. (2008) investigated the pharmacokinetics, tissue distribution, and metabolism of a novel ALK5 inhibitor, IN-1130, which is structurally related to quinoxaline derivatives. This compound showed potential as an oral anti-fibrotic drug, exhibiting significant suppression of renal and hepatic fibrosis and anti-metastatic effects in a breast cancer-bearing mouse model. The bioavailability and permeability characteristics were assessed in various animal models, highlighting its distribution into critical organs such as the liver, kidneys, and lungs (Kim et al., 2008).
Serotonin Receptor Antagonism
Mahesh et al. (2011) designed and synthesized a series of quinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists. Their pharmacological evaluation indicated that these compounds, particularly (4-benzylpiperazin-1-yl)(quinoxalin-2-yl)methanone, demonstrated potent 5-HT3 receptor antagonism. This suggests their potential application in managing conditions influenced by serotonin receptors, such as gastrointestinal disorders or chemotherapy-induced nausea and vomiting (Mahesh et al., 2011).
Neuroprotective Activity
The neuroprotective potential of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists, against cerebral ischemia was highlighted by Sheardown et al. (1990). NBQX acts as a potent and selective inhibitor of the non-NMDA glutamate receptor subtype, demonstrating protection against global ischemia even when administered two hours post-ischemic challenge (Sheardown et al., 1990).
Antimicrobial and Antitubercular Activity
Quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives have been synthesized and evaluated for their anti-tuberculosis activity against Mycobacterium tuberculosis strain H(37)Rv. Moreno et al. (2003) found that compounds with specific substituents showed promising anti-tuberculosis activity, indicating a potential pathway for developing new anti-tuberculosis agents that could enhance current treatments (Moreno et al., 2003).
Cancer Chemoresistance and Anticancer Activity
Mudududdla et al. (2015) explored 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide derivatives, focusing on their role in overcoming cancer chemoresistance. These compounds showed dual inhibition of VEGFR and P-gp efflux pumps, demonstrating significant enhancement of anticancer activity when combined with doxorubicin. This suggests their utility in developing multi-drug resistance-reversal agents for cancer therapy (Mudududdla et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-quinoxalin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c27-22(24-16-5-6-19-20(13-16)29-12-11-28-19)15-7-9-26(10-8-15)21-14-23-17-3-1-2-4-18(17)25-21/h1-6,13-15H,7-12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACJGFUOTQURMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde](/img/structure/B2758928.png)

![5-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2758930.png)





![Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B2758941.png)


![(4-benzyl-3-((trimethylsilyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B2758946.png)
![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2758950.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2758951.png)